Chemical structure and properties of deacetyl-N,O-didemethyldiltiazem hydrochloride
Chemical structure and properties of deacetyl-N,O-didemethyldiltiazem hydrochloride
Foreword
This technical guide provides a comprehensive overview of deacetyl-N,O-didemethyldiltiazem hydrochloride, a significant metabolite of the widely prescribed calcium channel blocker, diltiazem. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical structure, physicochemical properties, synthesis, analytical characterization, and pharmacological profile of this compound. By synthesizing technical data with practical insights, this guide aims to serve as a valuable resource for those engaged in the study of diltiazem metabolism and the broader field of cardiovascular pharmacology.
Introduction
Diltiazem, a benzothiazepine derivative, is a cornerstone in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Its therapeutic effects are primarily mediated through the blockade of L-type calcium channels, leading to vasodilation and a reduction in myocardial oxygen demand.[2] Upon administration, diltiazem undergoes extensive and complex metabolism, primarily in the liver, through pathways including deacetylation, N-demethylation, and O-demethylation.[3] These metabolic transformations give rise to a number of metabolites, some of which retain pharmacological activity and may contribute to the overall therapeutic and toxicological profile of diltiazem.[4]
One such metabolite is deacetyl-N,O-didemethyldiltiazem. This guide focuses on the hydrochloride salt of this metabolite, providing a detailed examination of its chemical and biological characteristics. Understanding the properties of this specific metabolite is crucial for a complete comprehension of diltiazem's pharmacokinetics and pharmacodynamics, and for the development of more refined therapeutic strategies.
Chemical Identity and Structure
Deacetyl-N,O-didemethyldiltiazem hydrochloride is a derivative of diltiazem that has undergone enzymatic removal of its acetyl group, as well as the methyl groups from both the N-terminal and the methoxy group on the phenyl ring.
2.1. Chemical Structure
Caption: 2D Chemical Structure of Deacetyl-N,O-didemethyldiltiazem.
2.2. Nomenclature and Identification
| Identifier | Value | Source |
| IUPAC Name | (2S,3S)-3-hydroxy-2-(4-hydroxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride | [5] |
| CAS Number | 142926-09-8 (hydrochloride); 86408-42-6 (free base) | [6][7] |
| Molecular Formula | C₁₈H₂₁ClN₂O₃S | [6] |
| Molecular Weight | 380.89 g/mol | [6] |
Physicochemical Properties
The physicochemical properties of a drug molecule and its metabolites are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles. While specific experimental data for deacetyl-N,O-didemethyldiltiazem hydrochloride is limited, the properties of the parent drug, diltiazem hydrochloride, and a related metabolite, desacetyl diltiazem hydrochloride, provide valuable context.
| Property | Deacetyl-N,O-didemethyldiltiazem Hydrochloride (Predicted/Inferred) | Diltiazem Hydrochloride | Desacetyl Diltiazem Hydrochloride |
| Melting Point | Data not available | 210-215 °C (with decomposition) | 133 - 136 °C |
| Solubility | Expected to be soluble in water | Freely soluble in water, methanol, and chloroform | Slightly soluble in Chloroform, Methanol, and Water |
| pKa | Data not available | ~7.7 | Data not available |
Note: The properties of diltiazem hydrochloride and desacetyl diltiazem hydrochloride are provided for comparative purposes.[8][9] The increased polarity from the additional hydroxyl group in deacetyl-N,O-didemethyldiltiazem hydrochloride suggests it is likely to be water-soluble.
Synthesis and Purification
A plausible synthetic route would involve the de-protection of the hydroxyl and amino groups of a suitably protected diltiazem precursor. The challenge lies in the selective de-methylation and de-acetylation without affecting the core benzothiazepine structure.
Caption: Generalized Synthetic Workflow for Diltiazem Metabolites.
Note on Synthesis: The synthesis of diltiazem metabolites often involves multi-step processes with careful control of reaction conditions to achieve the desired regioselectivity. The purification of the final product is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Analytical Characterization
The accurate and sensitive detection and quantification of diltiazem and its metabolites in biological matrices and pharmaceutical formulations are paramount for pharmacokinetic studies, quality control, and clinical monitoring. HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
5.1. High-Performance Liquid Chromatography (HPLC)
While a specific HPLC method for the dedicated analysis of deacetyl-N,O-didemethyldiltiazem hydrochloride is not detailed in the available literature, methods developed for diltiazem and its other metabolites can be adapted. A stability-indicating HPLC method has been developed for diltiazem and its major metabolite, desacetyl diltiazem.[1]
Exemplary HPLC Protocol (Adapted for Metabolite Analysis):
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., acetonitrile). The gradient or isocratic elution profile would need to be optimized to achieve adequate separation of the target metabolite from diltiazem and other metabolites. A mobile phase composition of 650:350 (v/v) acetate buffer and acetonitrile has been reported for the analysis of diltiazem and desacetyl diltiazem.[1]
-
Flow Rate: A typical flow rate would be in the range of 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of approximately 240 nm is suitable for diltiazem and its metabolites.[10]
-
Sample Preparation: For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove interfering matrix components.
5.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the analysis of drug metabolites, especially at low concentrations in complex biological matrices.
Exemplary LC-MS/MS Protocol (Adapted for Metabolite Analysis):
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A high-efficiency reversed-phase column, such as an ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm), is often used.[11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase with a modifier (e.g., 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed for diltiazem and its metabolites.
-
Mass Spectrometry: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The precursor ion would be the protonated molecule [M+H]⁺ of deacetyl-N,O-didemethyldiltiazem, and the product ions would be specific fragments generated through collision-induced dissociation.
Pharmacological and Metabolic Profile
6.1. Mechanism of Action
As a metabolite of diltiazem, deacetyl-N,O-didemethyldiltiazem is presumed to exert its pharmacological effects primarily through the blockade of L-type calcium channels, similar to the parent drug.[2] By inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, it likely contributes to vasodilation and a decrease in heart rate.
6.2. Pharmacological Activity
Studies have shown that several of diltiazem's metabolites are pharmacologically active. The Ca²⁺ antagonistic activities of diltiazem and its metabolites have been investigated, with the following order of potencies (IC₅₀ values) reported: diltiazem > metabolite 17 ≥ metabolite 23 > metabolite 26 > metabolite 22 ≥ metabolite 25 > deacetyl-N,O-didemethyldiltiazem (metabolite 21) ≥ metabolite 24.[4] The IC₅₀ value for deacetyl-N,O-didemethyldiltiazem was found to be 112.2 ± 33.2 µM, indicating it is a significantly less potent calcium channel blocker than diltiazem (IC₅₀ = 0.98 ± 0.47 µM).[4]
6.3. Metabolic Pathway
Diltiazem is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4.[12] Deacetyl-N,O-didemethyldiltiazem is formed through a series of metabolic reactions involving deacetylation, N-demethylation, and O-demethylation.
Caption: Simplified Metabolic Pathways Leading to Deacetyl-N,O-didemethyldiltiazem.
Conclusion
Deacetyl-N,O-didemethyldiltiazem hydrochloride is a notable metabolite of diltiazem, possessing a distinct chemical structure and pharmacological activity profile. Although less potent than the parent drug as a calcium channel blocker, its formation and potential accumulation, particularly in individuals with altered drug metabolism, warrant consideration in the overall assessment of diltiazem therapy. This technical guide has provided a consolidated overview of the current knowledge on this metabolite, highlighting its chemical properties, analytical characterization, and pharmacological context. Further research is needed to fully elucidate its physicochemical properties and to develop specific, validated analytical methods and a more detailed understanding of its clinical significance.
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